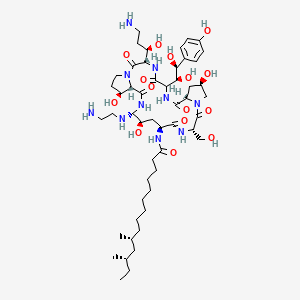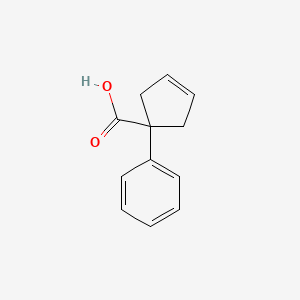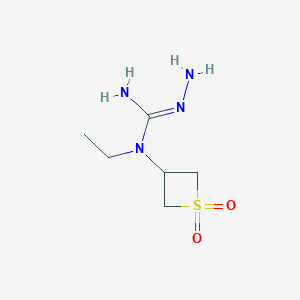
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity.
3-Bromothietane 1,1-dioxide: Another thietane-containing compound used in various chemical reactions.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C6H14N4O2S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine |
InChI |
InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9) |
Clé InChI |
LJXXSBDOAIZUFN-UHFFFAOYSA-N |
SMILES isomérique |
CCN(C1CS(=O)(=O)C1)/C(=N/N)/N |
SMILES canonique |
CCN(C1CS(=O)(=O)C1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)
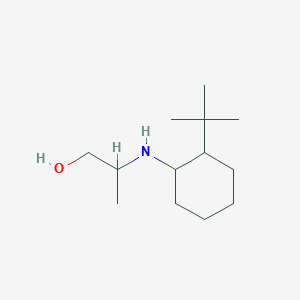
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
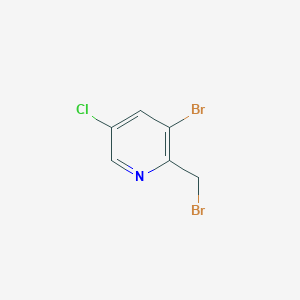
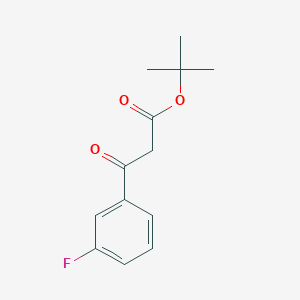
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)




